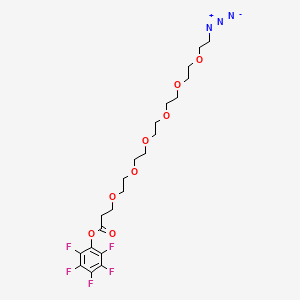

Azido-PEG6-PFP ester

Descripción

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28F5N3O8/c22-16-17(23)19(25)21(20(26)18(16)24)37-15(30)1-3-31-5-7-33-9-11-35-13-14-36-12-10-34-8-6-32-4-2-28-29-27/h1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHKCEARDWOLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28F5N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG6-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG6-PFP ester is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation and drug development, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] This comprehensive technical guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols for its use.

This crosslinker features three key components: an azide (N₃) group, a hexaethylene glycol (PEG6) spacer, and a pentafluorophenyl (PFP) ester. The azide group enables covalent modification via "click chemistry," a set of highly efficient and specific reactions.[1] The PEG6 spacer enhances solubility and reduces aggregation, while the PFP ester is a highly reactive group for forming stable amide bonds with primary and secondary amines.[2]

Chemical Properties and Data Presentation

This compound is favored for its enhanced stability compared to other amine-reactive crosslinkers. The PFP ester is notably less susceptible to hydrolysis in aqueous solutions than the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[3][4]

| Property | Value | Reference |

| Molecular Weight | 545.45 g/mol | |

| Molecular Formula | C₂₁H₂₈F₅N₃O₈ | |

| Purity | Typically ≥95% | |

| Appearance | Varies (often a colorless to pale yellow oil or solid) | |

| Solubility | Soluble in organic solvents (DMSO, DMF), miscible with water | |

| Storage Conditions | Store at -20°C, desiccated and protected from light |

Core Functionalities and Reaction Mechanisms

This compound possesses two distinct reactive functionalities, allowing for sequential or orthogonal conjugation strategies.

Amine-Reactive PFP Ester

The PFP ester reacts with primary and secondary amines, such as the lysine residues on proteins, to form a stable amide bond. This reaction is most efficient at a slightly basic pH (7.2-8.5).

Azide Group and Click Chemistry

The azide group is a versatile handle for "click chemistry," which provides a rapid and highly specific method for bioconjugation under mild, aqueous conditions. Two primary forms of azide-alkyne cycloaddition are commonly employed:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide and a terminal alkyne in the presence of a Cu(I) catalyst to form a stable triazole linkage.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that involves the reaction of the azide with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to form a triazole. This method is particularly useful for applications in living systems where copper toxicity is a concern.

References

An In-depth Technical Guide to Azido-PEG6-PFP Ester: Structure, Properties, and Applications in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG6-PFP ester is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. This molecule incorporates three key chemical features: a reactive pentafluorophenyl (PFP) ester, a flexible hexaethylene glycol (PEG6) spacer, and a terminal azide group. This unique combination of functionalities allows for the covalent linkage of diverse molecules, enabling the synthesis of complex bioconjugates with enhanced properties. The PFP ester provides a highly efficient means of reacting with primary and secondary amines, while the azide group is amenable to bioorthogonal "click chemistry" reactions. The hydrophilic PEG spacer improves the solubility and pharmacokinetic profile of the resulting conjugates. This guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound, complete with experimental protocols and graphical representations of its utility.

Chemical Structure and Properties

This compound is characterized by a linear structure containing a terminal azide, a six-unit polyethylene glycol chain, and a pentafluorophenyl ester.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₁H₂₈F₅N₃O₈ | [1] |

| Molecular Weight | 545.45 g/mol | [2] |

| Appearance | Liquid | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | [3] |

| Storage Conditions | Store at -20°C, desiccated, and protected from light |

The PFP ester is a highly reactive functional group that readily acylates primary and secondary amines to form stable amide bonds. A key advantage of PFP esters over other amine-reactive moieties, such as N-hydroxysuccinimide (NHS) esters, is their increased resistance to hydrolysis in aqueous media, which leads to more efficient conjugation reactions. The azide group is relatively stable and serves as a handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly specific and can be performed under mild, biocompatible conditions.

Applications in Bioconjugation and Drug Development

The dual reactivity of this compound makes it a versatile tool for a variety of applications, including:

-

PROTAC (Proteolysis Targeting Chimera) Synthesis: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as a flexible linker to connect a target-binding ligand and an E3 ligase-binding ligand.

-

Antibody-Drug Conjugate (ADC) Development: In ADC development, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets tumor cells. The PFP ester can be used to attach the linker to lysine residues on the antibody, while the azide can be used to conjugate the drug molecule.

-

Surface Modification: The PFP ester can be used to immobilize proteins or other biomolecules onto amine-functionalized surfaces, while the azide group remains available for further functionalization.

-

PEGylation: The PEG6 spacer enhances the solubility and can increase the in vivo circulation half-life of conjugated biomolecules, a process known as PEGylation.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Protein via Amine Acylation

This protocol describes a general method for labeling a protein with this compound. The optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

-

Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-100 mM.

-

Conjugation Reaction:

-

Add a 5-20 molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

-

-

Quenching: Add the quenching buffer to a final concentration of 50 mM to quench any unreacted PFP ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

-

Characterization: Confirm conjugation and determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (if the protein or linker has a chromophore).

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an alkyne-containing molecule to the azide-functionalized protein from Protocol 1.

Materials:

-

Azide-functionalized protein

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA, TBTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of CuSO₄ in water.

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

Prepare a stock solution of the copper-chelating ligand in a suitable solvent (e.g., DMSO).

-

-

Reaction Setup:

-

In a reaction tube, combine the azide-functionalized protein and a molar excess of the alkyne-containing molecule in the reaction buffer.

-

Add the copper-chelating ligand to the reaction mixture.

-

Add CuSO₄ to the reaction mixture.

-

Initiate the reaction by adding sodium ascorbate.

-

-

Incubation: Incubate the reaction at room temperature for 1-4 hours.

-

Purification: Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove the catalyst and excess reagents.

-

Characterization: Confirm the successful conjugation using techniques like SDS-PAGE, mass spectrometry, or chromatography.

Visualizing Workflows and Pathways

Bioconjugation Workflow

The following diagram illustrates the two-step process of using this compound for bioconjugation.

Caption: Two-step bioconjugation using this compound.

PROTAC Mechanism of Action

This diagram illustrates the general mechanism of action for a PROTAC synthesized using a linker like this compound.

Caption: General mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug development and chemical biology. Its dual functionality, combined with the beneficial properties of the PEG spacer, enables the straightforward synthesis of complex bioconjugates with tailored properties. The protocols and diagrams provided in this guide offer a starting point for the application of this reagent in a variety of research settings. As the demand for sophisticated bioconjugates continues to grow, the utility of well-designed linkers like this compound will undoubtedly expand.

References

An In-Depth Technical Guide to the Mechanism and Application of Azido-PEG6-PFP Ester in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional crosslinker, Azido-PEG6-PFP ester, a valuable tool in modern bioconjugation. We will delve into its mechanism of action, supported by quantitative data, and provide detailed experimental protocols for its use. This document is intended to equip researchers with the knowledge to effectively utilize this reagent in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Concepts: Understanding the this compound

This compound is a molecule comprised of three key functional components: an azide group, a six-unit polyethylene glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester. This strategic combination of functionalities allows for a versatile and efficient two-step bioconjugation strategy.

-

Pentafluorophenyl (PFP) Ester: This moiety serves as a highly reactive group for covalent modification of primary and secondary amines, such as the ε-amino group of lysine residues on proteins. The electron-withdrawing nature of the pentafluorophenyl group renders the carbonyl carbon highly electrophilic, making the pentafluorophenolate an excellent leaving group. This results in the formation of a stable amide bond with the target amine.

-

Polyethylene Glycol (PEG) Spacer (PEG6): The six-unit PEG linker imparts several beneficial properties to the crosslinker and the resulting bioconjugate. Its hydrophilic nature can enhance the solubility of the conjugate, which is particularly advantageous when working with hydrophobic payloads.[1][2] The flexible and defined-length spacer helps to reduce steric hindrance between the conjugated molecules, preserving their biological activity.[1] Furthermore, PEGylation can improve the pharmacokinetic profile of bioconjugates by increasing their hydrodynamic radius and reducing immunogenicity.[1][2]

-

Azide Group (N₃): The terminal azide group is a key component for "click chemistry," a suite of bioorthogonal reactions known for their high efficiency, selectivity, and biocompatibility. The azide group can react with an alkyne-functionalized molecule to form a stable triazole ring. This reaction can be catalyzed by copper(I) in what is known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or it can proceed without a metal catalyst through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using a strained cyclooctyne like DBCO or BCN.

Mechanism of Action in a Two-Step Bioconjugation

The heterobifunctional nature of this compound allows for a sequential and controlled approach to bioconjugation.

Step 1: Amine Acylation. The first step involves the reaction of the PFP ester with a biomolecule containing primary amines (e.g., a protein or antibody). This reaction is typically carried out in an aqueous buffer at a slightly basic pH (7.2-8.5) to ensure the deprotonation of the amine nucleophile. The PFP ester's high reactivity and relative stability to hydrolysis, when compared to other active esters like N-hydroxysuccinimide (NHS) esters, lead to efficient and high-yield conjugation.

Step 2: Click Chemistry. Following the initial conjugation and removal of excess crosslinker, the azide-functionalized biomolecule is then reacted with a second molecule containing a terminal alkyne. This "click" reaction forms a stable triazole linkage, completing the bioconjugate. This two-step process provides a high degree of control over the final conjugate's composition and structure.

Quantitative Data Presentation

The selection of a crosslinker is a critical decision in bioconjugation, impacting reaction efficiency and the stability of the final product. PFP esters have demonstrated clear advantages over the more traditional NHS esters.

Table 1: Comparative Reactivity of PFP and NHS Esters

| Parameter | PFP Ester | NHS Ester | Reference(s) |

| Pseudo-first-order rate constant (k') for aminolysis | 2.46 x 10⁻¹ s⁻¹ | 3.49 x 10⁻³ s⁻¹ | |

| Relative Reaction Rate with Primary Amines | Fast | Very Fast | |

| Optimal Reaction pH | 7.2 - 8.5 | 7.2 - 9.0 |

Data for aminolysis rate constant is from a comparative study of active ester polymer brush platforms with 1-aminomethylpyrene.

Table 2: Comparative Stability of PFP and NHS Esters in Aqueous Conditions

| Parameter | PFP Ester | NHS Ester | Reference(s) |

| Susceptibility to Hydrolysis | Less susceptible | More susceptible | |

| Half-life in Aqueous Buffer (pH dependent) | Longer | Shorter |

Experimental Protocols

The following are detailed methodologies for a typical two-step bioconjugation using this compound.

Protocol 1: Conjugation of this compound to a Protein

Objective: To covalently attach the Azido-PEG6 linker to a protein via its primary amines.

Materials:

-

Protein of interest (e.g., IgG)

-

This compound

-

Amine-free reaction buffer (e.g., 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., desalting column for size-exclusion chromatography (SEC) or dialysis cassette)

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.

-

Crosslinker Preparation: Immediately before use, equilibrate the vial of this compound to room temperature. Dissolve the ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution. The final concentration of the organic solvent should be less than 10%.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C for sensitive biomolecules.

-

Quenching (Optional): To quench any unreacted PFP ester, add the quenching buffer and incubate for 30 minutes.

-

Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column or by dialysis against an appropriate buffer.

Protocol 2: Click Chemistry Conjugation (SPAAC Example)

Objective: To conjugate an alkyne-containing molecule (e.g., a DBCO-functionalized payload) to the azide-functionalized protein from Protocol 1.

Materials:

-

Azide-functionalized protein (from Protocol 1)

-

DBCO-functionalized molecule of interest

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., SEC or Hydrophobic Interaction Chromatography (HIC))

Procedure:

-

Reactant Preparation: Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO.

-

Click Reaction: Add a 1.5 to 3-fold molar excess of the DBCO-functionalized molecule to the azide-functionalized protein in the reaction buffer.

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C. The reaction can be monitored by LC-MS.

-

Purification: Purify the final bioconjugate using an appropriate chromatography method such as SEC to remove unreacted small molecules or HIC to separate species with different drug-to-antibody ratios (DAR).

Characterization of the Final Bioconjugate

The purified bioconjugate should be characterized to determine the degree of labeling (for proteins) or the drug-to-antibody ratio (for ADCs).

-

Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the conjugate, from which the number of attached molecules can be calculated.

-

Electrophoresis: SDS-PAGE can show a shift in the molecular weight of the modified protein. Capillary Electrophoresis (CE) can be used to separate and quantify different drug-load species.

-

Chromatography: HIC is a powerful technique to separate and quantify ADC species with different DARs. SEC can be used to assess aggregation.

Mandatory Visualizations

Mechanism of Action and Application Workflows

Caption: Two-step bioconjugation workflow using this compound.

Application in PROTAC Development

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound is an ideal linker for synthesizing PROTACs.

Caption: PROTAC-mediated protein degradation signaling pathway.

Application in Antibody-Drug Conjugate (ADC) Development

ADCs are targeted therapies that deliver a potent cytotoxic payload to cancer cells by utilizing the specificity of a monoclonal antibody.

Caption: Mechanism of ADC internalization and payload delivery.

References

An In-depth Technical Guide to Azido-PEG6-PFP Ester for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG6-PFP ester, a heterobifunctional crosslinker, detailing its chemical properties, core reactions, and applications in bioconjugation and drug development. It includes detailed experimental protocols and quantitative data to facilitate its use in a laboratory setting.

Introduction: The Architecture of a Versatile Linker

This compound is a powerful chemical tool used to covalently link two different molecules. Its structure is composed of three key functional components:

-

An Azide Group (N₃): This moiety serves as a handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] The azide group is stable and rarely found in natural biomolecules, ensuring that it reacts selectively with its alkyne partner.[3]

-

A Pentafluorophenyl (PFP) Ester: This is a highly reactive amine-reactive functional group. It readily reacts with primary and secondary amines (like those on the side chain of lysine residues in proteins) to form stable amide bonds.[4] PFP esters offer a significant advantage over the more common N-hydroxysuccinimide (NHS) esters due to their increased resistance to spontaneous hydrolysis in aqueous solutions, resulting in more efficient and reliable conjugation reactions.

-

A Polyethylene Glycol (PEG) Spacer (PEG6): The six-unit PEG chain is a hydrophilic spacer that connects the azide and PFP ester groups. This linker improves the solubility and biocompatibility of the molecule and its conjugates. It also provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.

This trifunctional architecture makes this compound an ideal reagent for two-step sequential conjugations, particularly in the development of complex biomolecules like antibody-drug conjugates (ADCs) and PROTACs.

Caption: Logical relationship of this compound components and their functions.

Core Chemistry and Reaction Mechanisms

The utility of this compound stems from its two distinct reactive ends, which can be addressed in a controlled, sequential manner.

The first step in a typical workflow involves the reaction of the PFP ester with an amine-containing molecule. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the ester's carbonyl carbon highly electrophilic and the pentafluorophenolate an excellent leaving group. This results in a rapid and efficient acylation of primary or secondary amines to form a robust amide bond.

Caption: Reaction schematic of PFP ester with a primary amine to form an amide bond.

After the first molecule is attached via the PFP ester, the azide group is available for a click chemistry reaction. This allows for the highly specific attachment of a second molecule containing an alkyne group. There are two primary forms of this reaction:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry. It uses a copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, to join a terminal alkyne and an azide, forming a stable 1,4-disubstituted triazole ring. The reaction is fast, high-yielding, and can be performed in aqueous buffers.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the potential cytotoxicity of a copper catalyst is a concern (e.g., in living cells), a copper-free version can be used. SPAAC employs a strained cyclooctyne, such as DBCO or BCN, which reacts directly with the azide without the need for a catalyst.

Caption: Reaction schematic for the CuAAC click chemistry step.

Data Presentation

The following tables summarize the key properties of this compound and typical reaction parameters for its use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₈F₅N₃O₈ | |

| Molecular Weight | 545.5 g/mol | |

| Purity | Typically ≥95% or ≥98% | |

| Physical Form | Liquid | |

| Storage Conditions | -20°C, under inert atmosphere, protected from light and moisture. | |

| Solubility | Soluble in organic solvents (DMSO, DMF); forms an emulsion in aqueous buffers. |

Table 2: Recommended Reaction Conditions

| Parameter | PFP Ester-Amine Reaction | CuAAC Click Reaction | Reference(s) |

| Solvent | Amine-free aqueous buffer (e.g., PBS) with minimal organic co-solvent (DMSO/DMF). | Aqueous buffer (e.g., PBS) or water/organic mixtures. | , |

| pH | 7.0 - 8.5 | 4.0 - 11.0 | , |

| Temperature | 4°C to 37°C | Room Temperature | , |

| Reaction Time | 30 minutes to overnight | 30 to 60 minutes | , |

| Molar Ratio | 2 to 20-fold molar excess of PFP ester over amine. | 4 to 50-fold excess of azide/alkyne component. | , |

| Key Reagents | - | Copper(II) Sulfate, Sodium Ascorbate, Ligand (optional, e.g., THPTA). |

Experimental Protocols

The following protocols provide a generalized workflow for a two-step bioconjugation. Optimization is recommended for specific applications.

Caption: A typical experimental workflow for two-step bioconjugation.

This protocol describes the labeling of a protein (e.g., an antibody) with the azide-PEG linker.

Materials:

-

Protein solution (1-10 mg/mL) in amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

This compound.

-

Anhydrous organic solvent (DMSO or DMF).

-

Quenching buffer (e.g., 1M Tris, pH 8.0).

-

Purification tools (e.g., desalting column or dialysis unit).

Procedure:

-

Prepare Protein: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Prepare PFP Ester Solution: Immediately before use, weigh the required amount of this compound and dissolve it in a minimal volume of DMSO or DMF to create a concentrated stock solution (e.g., 1 mg in 75 µL). Do not store this solution, as the PFP ester is susceptible to hydrolysis.

-

Initiate Conjugation: Add a 5 to 20-fold molar excess of the PFP ester solution to the protein solution while gently vortexing. The solution may form a temporary emulsion.

-

Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C for sensitive proteins. Typical conditions can also be 30 minutes at 37°C.

-

Quench Reaction (Optional): Add quenching buffer to a final concentration of 20-50 mM to consume any unreacted PFP ester. Incubate for 15-30 minutes.

-

Purify: Remove excess, unreacted this compound and the pentafluorophenol byproduct using a desalting column (size exclusion chromatography) or dialysis against an appropriate buffer.

-

Characterize: The resulting azido-modified protein is now ready for the click chemistry step or for storage under conditions appropriate for the native protein.

This protocol describes the conjugation of the azido-modified protein from Protocol 1 to a molecule containing a terminal alkyne.

Materials:

-

Azido-modified protein solution from Protocol 1.

-

Alkyne-containing molecule.

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-50 mM in water).

-

Sodium Ascorbate stock solution (e.g., 100-300 mM in water, freshly prepared).

-

(Optional) Copper-stabilizing ligand, such as THPTA, for biological applications.

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the azido-modified protein with a 4 to 50-fold molar excess of the alkyne-containing molecule. Adjust the total volume with reaction buffer (e.g., PBS).

-

Prepare Catalyst (and add ligand if used): If using a ligand like THPTA to reduce copper toxicity, pre-mix the CuSO₄ solution with the THPTA solution (e.g., 1:2 molar ratio) and incubate for a few minutes.

-

Add Catalyst: Add the CuSO₄ solution (or the pre-complexed CuSO₄/ligand solution) to the reaction mixture to a final concentration of 1-2 mM. Vortex briefly.

-

Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the mixture to a final concentration of 2-5 mM to reduce Cu(II) to the active Cu(I) catalyst. Vortex briefly.

-

Incubate: Protect the reaction from light and incubate for 30-60 minutes at room temperature.

-

Purify: Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts using a desalting column, dialysis, or other appropriate chromatography methods.

-

Analyze: The final conjugate is ready for downstream analysis and application.

References

Azido-PEG6-PFP Ester: A Technical Guide to Solubility and Stability for Researchers

An In-depth Technical Resource for Scientists and Drug Development Professionals

Azido-PEG6-PFP ester is a heterobifunctional linker that has gained significant traction in the fields of bioconjugation, drug delivery, and proteomics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a hexaethylene glycol (PEG6) spacer, a terminal azide group, and a pentafluorophenyl (PFP) active ester, offers a versatile platform for covalently linking molecules of interest. This guide provides a comprehensive overview of the solubility and stability of this compound, along with detailed experimental protocols and workflow visualizations to aid researchers in its effective application.

Core Properties of this compound

The functionality of this compound is derived from its three key components:

-

Pentafluorophenyl (PFP) Ester: This amine-reactive group facilitates the formation of stable amide bonds with primary and secondary amines. PFP esters are known for their high reactivity and increased resistance to hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[1][2][3][4][5]

-

Azide Group: The terminal azide moiety enables highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This bioorthogonal ligation strategy allows for the precise attachment of the linker to molecules containing a compatible alkyne group under mild conditions. The azide group itself is stable under most reaction conditions.

-

PEG6 Spacer: The hydrophilic hexaethylene glycol spacer enhances the aqueous solubility and biocompatibility of the molecule and any conjugate it is a part of. The PEG chain can also reduce aggregation and provides spatial separation between the conjugated molecules.

Solubility Profile

Qualitative Solubility Summary

| Solvent Class | General Solubility | Recommended Solvents | Notes |

| Aqueous Buffers | Limited | Phosphate-Buffered Saline (PBS) | The PEG6 spacer imparts some aqueous solubility. However, the hydrophobic PFP ester can limit overall solubility. For reactions in aqueous media, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent. |

| Polar Aprotic Solvents | High | Anhydrous Dimethylformamide (DMF), Anhydrous Dimethyl Sulfoxide (DMSO) | These are the most commonly recommended solvents for preparing stock solutions of PFP esters immediately before use. |

| Chlorinated Solvents | Good | Dichloromethane (DCM) | PEG compounds are generally soluble in dichloromethane. |

| Ethers | Poor | Diethyl ether | PEGs are generally not soluble in ether. |

| Alcohols | Moderate | Ethanol, Methanol | The solubility of PEGs in alcohols can vary. |

General Handling Recommendations for Solubility:

-

Due to the moisture-sensitive nature of the PFP ester, it is crucial to use anhydrous solvents for preparing stock solutions.

-

To avoid hydrolysis, it is strongly recommended to prepare solutions of this compound immediately before use and not to store them as stock solutions for extended periods.

-

When performing reactions in aqueous buffers, the dissolved this compound in organic solvent should be added to the aqueous phase with gentle but thorough mixing to ensure proper dispersion.

Stability Profile

The stability of this compound is primarily dictated by the hydrolytic lability of the PFP ester group. The azide and PEG components are generally stable under typical bioconjugation reaction conditions.

Hydrolytic Stability

PFP esters are significantly more resistant to spontaneous hydrolysis in aqueous solutions compared to NHS esters. This enhanced stability leads to more efficient conjugation reactions as the competing hydrolysis reaction is slower. The primary degradation pathway for the PFP ester in an aqueous environment is hydrolysis, which results in the formation of the corresponding carboxylic acid and pentafluorophenol.

Factors Influencing Hydrolytic Stability:

-

pH: The rate of hydrolysis of PFP esters is highly pH-dependent. It is significantly accelerated at higher pH values. For reactions with primary amines, an optimal pH range of 7.2 to 8.5 is generally recommended to balance amine reactivity with ester stability.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. For sensitive biomolecules, conjugation reactions can be performed at 4°C overnight to minimize both ester hydrolysis and potential degradation of the biomolecule.

-

Moisture: PFP esters are moisture-sensitive. Proper storage in a desiccated environment at -20°C is crucial to prevent degradation from atmospheric moisture. Vials should be equilibrated to room temperature before opening to prevent condensation.

While specific half-life data for this compound is not available, the general trend of increased stability over NHS esters is a key advantage for its use in bioconjugation.

Experimental Protocols

The following are detailed methodologies for key experiments related to the use of this compound. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a general method for determining the thermodynamic solubility of a compound in an aqueous buffer.

Materials:

-

This compound

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filter)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer. Ensure there is undissolved solid material present.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stir bar to agitate the mixture.

-

Incubate at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After incubation, cease agitation and allow the undissolved solid to settle.

-

Carefully separate the saturated solution from the solid material by either centrifugation or filtration.

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of this compound in the same buffer system.

-

Dilute the saturated solution with the buffer to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in units such as mg/mL or g/L.

-

Protocol 2: Assessment of Hydrolytic Stability by HPLC

This protocol provides a method to monitor the hydrolysis of the PFP ester in an aqueous buffer over time.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Aqueous buffer of interest (e.g., PBS at various pH values)

-

HPLC system with a C18 column and a UV detector

-

Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)

-

Thermostatted incubator or water bath

Procedure:

-

Prepare a Stock Solution:

-

Dissolve a known amount of this compound in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).

-

-

Initiate Hydrolysis:

-

Add a small aliquot of the stock solution to the pre-warmed aqueous buffer of interest to achieve a known final concentration (e.g., 1 mM).

-

-

Time-Course Analysis:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.

-

-

HPLC Analysis:

-

Analyze the quenched samples by HPLC, monitoring the disappearance of the this compound peak and the appearance of the corresponding hydrolyzed carboxylic acid peak.

-

-

Data Analysis:

-

Calculate the percentage of the remaining this compound at each time point.

-

Plot the natural logarithm of the concentration of the ester versus time. The slope of this plot will give the pseudo-first-order rate constant for hydrolysis.

-

The half-life (t½) can be calculated using the equation: t½ = 0.693 / k, where k is the rate constant.

-

Mandatory Visualizations

Bioconjugation Workflow

The following diagram illustrates a general workflow for the bioconjugation of a primary amine-containing biomolecule (e.g., a protein) with an alkyne-functionalized molecule using this compound.

Caption: Bioconjugation workflow using this compound.

PROTAC Synthesis Workflow (Solid-Phase)

This diagram outlines a simplified solid-phase synthesis workflow for a PROTAC, utilizing an azide-functionalized PEG linker.

References

An In-depth Technical Guide to Azido-PEG6-PFP Ester in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the complex landscape of proteomics, the ability to selectively label, identify, and quantify proteins is paramount. Bifunctional crosslinkers are indispensable chemical tools that enable researchers to probe protein-protein interactions (PPIs), characterize protein structure, and develop novel bioconjugates.[1] Azido-PEG6-PFP ester is a heterobifunctional linker that has gained prominence due to its unique combination of an amine-reactive pentafluorophenyl (PFP) ester and a bioorthogonal azide group, connected by a hydrophilic polyethylene glycol (PEG) spacer.

This guide provides a comprehensive overview of the core chemistry, applications, and experimental protocols associated with this compound, designed to equip researchers with the technical knowledge for its effective use in proteomics research.

Core Chemistry and Advantages

This compound is engineered for a two-step sequential reaction strategy. This approach allows for precise control over the conjugation process, making it a powerful tool for creating complex biomolecular structures.

-

Amine-Reactive PFP Ester: The pentafluorophenyl ester is a highly efficient amine-reactive functional group.[2][3] It reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds.[2][4] The key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their superior stability and higher reactivity. The electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by amines while also being less prone to hydrolysis in aqueous buffers. This leads to more efficient reactions and higher yields, especially when working with valuable or limited biological samples.

-

Bioorthogonal Azide Group: The azide (N₃) group is a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically reacted with a partner functional group. This allows for the introduction of a second molecule in a highly controlled manner. The most common reaction involving azides is the "click chemistry" cycloaddition with an alkyne. This can be either a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using strained cyclooctynes like DBCO or BCN. The resulting triazole linkage is extremely stable.

-

PEG6 Spacer: The hexaethylene glycol (PEG6) spacer provides several benefits. It is hydrophilic, which helps to improve the solubility of the reagent and the resulting protein conjugate. The long, flexible chain also provides spatial separation between the conjugated molecules, minimizing potential steric hindrance.

The logical flow of this two-step labeling strategy is depicted below.

Caption: General workflow for protein labeling using this compound.

Applications in Proteomics

The unique properties of this compound lend it to a variety of applications in proteomics.

-

Activity-Based Protein Profiling (ABPP): In ABPP, this linker can be used to attach a reporter tag (like biotin for enrichment or a fluorophore for imaging) to a "clickable" probe that has covalently labeled the active site of an enzyme class. This allows for the visualization, identification, and quantification of active enzymes in a complex proteome.

-

Protein-Protein Interaction (PPI) Studies: By labeling a protein of interest with the PFP ester, the azide group can then be used to capture interacting partners that have been engineered to contain an alkyne group, enabling the study of specific PPIs.

-

PROTAC Development: this compound serves as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. The linker chemistry is critical for the efficacy of the PROTAC.

-

Bioconjugation and Drug Delivery: The linker can be used to attach therapeutic payloads or imaging agents to antibodies or other protein-based therapeutics, a key step in creating Antibody-Drug Conjugates (ADCs). The PEG spacer can improve the pharmacokinetic properties of the resulting conjugate.

Quantitative Data Summary

The efficiency of protein labeling is dependent on several factors. The following tables summarize typical parameters and a comparison of PFP esters to NHS esters.

Table 1: Typical Reaction Parameters for Protein Labeling

| Parameter | Value | Notes |

|---|---|---|

| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve reaction efficiency. |

| Reaction Buffer | Phosphate-Buffered Saline (PBS) | pH should be between 7.2 and 8.5 for optimal amine reactivity. Avoid amine-containing buffers like Tris. |

| Molar Excess of Reagent | 10 to 20-fold | Moles of this compound per mole of protein. This should be optimized empirically. |

| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C overnight for sensitive proteins. |

| Reaction Time | 1 - 4 hours | Incubation time can be adjusted to control the degree of labeling. |

| Degree of Labeling (DOL) | 2 - 5 azides per IgG | Varies based on protein, reagent concentration, and reaction time. Determined by mass spectrometry. |

Table 2: Comparison of PFP Ester vs. NHS Ester Reactivity

| Feature | PFP (Pentafluorophenyl) Ester | NHS (N-hydroxysuccinimide) Ester |

|---|---|---|

| Reactivity towards Amines | Higher | Standard |

| Hydrolytic Stability | More stable in aqueous media | Susceptible to hydrolysis |

| Reaction Efficiency | Generally higher due to increased stability and reactivity | Can be lower due to competing hydrolysis |

| Byproducts | Pentafluorophenol | N-hydroxysuccinimide |

| Aminolysis Rate Constant * | 2.46 x 10⁻¹ s⁻¹ | 3.49 x 10⁻³ s⁻¹ |

Data from a comparative study on active ester polymer brush platforms demonstrates the significantly faster kinetics of PFP esters in reacting with amines.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol provides a general procedure for conjugating this compound to a protein containing accessible primary amines.

Materials:

-

Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.5)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Ensure the protein sample is in an amine-free buffer (e.g., PBS, pH 7.4). If the buffer contains primary amines like Tris or glycine, exchange it for a suitable buffer via dialysis or a desalting column.

-

Reagent Preparation: Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the PFP ester is moisture-sensitive and will hydrolyze.

-

Labeling Reaction:

-

Calculate the required volume of the PFP ester stock solution to achieve the desired molar excess (e.g., 20-fold) over the protein.

-

Add the calculated volume of the PFP ester solution to the protein solution while gently vortexing.

-

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, or overnight at 4°C.

-

Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to consume any unreacted PFP ester. Incubate for an additional 15 minutes.

-

Purification: Remove excess, unreacted reagent and byproducts by using a desalting column or dialysis with an appropriate molecular weight cutoff (MWCO).

-

Characterization: Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA). The degree of labeling (DOL) can be determined via mass spectrometry (MALDI-TOF or ESI-MS), which will show a mass shift corresponding to the addition of the Azido-PEG6 moiety.

Caption: Experimental workflow for protein labeling with this compound.

Protocol 2: Click Chemistry Conjugation (CuAAC)

This protocol describes the subsequent conjugation of an alkyne-containing molecule (e.g., a fluorophore or biotin) to the azide-labeled protein.

Materials:

-

Azide-labeled protein (from Protocol 1)

-

Alkyne-probe (e.g., Alkyne-Biotin, Alkyne-Fluorophore)

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)

-

Reducing agent: Sodium Ascorbate (e.g., 500 mM in water, prepared fresh)

-

Copper-chelating ligand: THPTA (e.g., 100 mM in water)

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-probe (2-5 fold molar excess over the protein), and the THPTA ligand (final concentration 1 mM).

-

Prepare Catalyst: In a separate tube, premix the CuSO₄ solution (to a final concentration of 1 mM) and the freshly prepared sodium ascorbate solution (to a final concentration of 5 mM). The ascorbate reduces Cu(II) to the catalytic Cu(I) species.

-

Initiate Reaction: Add the CuSO₄/sodium ascorbate mixture to the protein solution to start the click reaction.

-

Incubation: Incubate for 1-2 hours at room temperature, protected from light if using a fluorescent probe.

-

Purification: Purify the final protein conjugate using a desalting column or dialysis to remove the catalyst, excess probe, and other reagents.

Caption: Workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Conclusion

This compound is a versatile and highly efficient heterobifunctional crosslinker for advanced proteomics applications. Its superior amine-reactivity and hydrolytic stability, combined with the precision of bioorthogonal click chemistry, provide a robust platform for protein labeling, interaction studies, and the development of sophisticated bioconjugates. By understanding the core chemistry and following optimized protocols, researchers can effectively leverage this powerful tool to advance their scientific and drug development objectives.

References

An In-depth Technical Guide to Azido-PEG6-PFP Ester: A Core Component in PROTAC Linker Technology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG6-PFP ester, a bifunctional linker critical to the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, its role in PROTAC design, and provide detailed experimental protocols for its application and evaluation.

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate unwanted proteins from cells.[1] They function by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The formation of a stable ternary complex between the PROTAC, the POI, and an E3 ligase is the critical first step in the catalytic cycle of PROTAC-mediated protein degradation.[4] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1]

The linker is not merely a spacer but plays a crucial role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Linker length, composition, and flexibility can significantly influence the formation and stability of the ternary complex. Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility, and cell permeability, and to provide optimal spatial orientation between the two ligands.

This compound: A Versatile PROTAC Linker

This compound is a PEG-based PROTAC linker that offers a versatile platform for the synthesis of PROTACs. Its structure incorporates two key functional groups that enable straightforward and efficient conjugation to both the POI ligand and the E3 ligase ligand.

Chemical Structure and Properties:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1818294-47-1 |

| Molecular Formula | C20H25F5N4O8 |

| Molecular Weight | 545.45 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF |

Key Functional Groups:

-

Azide Group (-N3): This functional group is a versatile handle for "click chemistry," a set of biocompatible reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. Specifically, the azide group can participate in:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with a terminal alkyne to form a stable triazole linkage.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction that occurs with strained alkynes like DBCO or BCN.

-

-

Pentafluorophenyl (PFP) Ester: PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds. They offer a significant advantage over other activated esters, such as N-hydroxysuccinimide (NHS) esters, due to their increased stability towards hydrolysis.

Quantitative Data on PEGylated PROTACs

The length of the PEG linker is a critical determinant of PROTAC efficacy. The following tables summarize representative data from the literature, illustrating the impact of linker length on the degradation of various target proteins. While specific data for PROTACs synthesized using this compound is not always available, the data for PROTACs with 6-unit PEG linkers provide a valuable reference.

Table 1: Impact of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |

| PROTAC 1 | 4-unit PEG | >1000 | <20 |

| PROTAC 2 | 5-unit PEG | 100 | >90 |

| PROTAC 3 | 6-unit PEG | 50 | >95 |

| PROTAC 4 | 9-unit PEG | 5.9 | >95 |

Data adapted from studies on BTK-targeting PROTACs, demonstrating that a critical linker length is required to induce efficient degradation.

Table 2: Impact of Linker Length on HaloTag Protein Degradation

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |

| HaloPROTAC 2 | 2-unit PEG | >1000 | ≤20 |

| HaloPROTAC 3 | 3-unit PEG | 19 | >95 |

| HaloPROTAC 4 | 4-unit PEG | 15 | >95 |

This data illustrates that for some target proteins, a shorter PEG linker can be optimal for achieving potent degradation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using this compound and for the subsequent evaluation of its biological activity.

PROTAC Synthesis via Amide Bond Formation and Click Chemistry

This protocol describes a general two-step synthesis of a PROTAC using this compound.

Step 1: Amide Bond Formation with an Amine-Containing POI Ligand

-

Dissolution: Dissolve the amine-containing POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting azide-functionalized intermediate by flash column chromatography.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolution: Dissolve the azide-functionalized intermediate (1.0 eq) and the alkyne-containing E3 ligase ligand (1.1 eq) in a mixture of tert-butanol and water (1:1).

-

Catalyst Addition: Add a freshly prepared solution of sodium ascorbate (0.3 eq) in water, followed by a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Work-up: Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

-

Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for successful protein degradation. Several biophysical techniques can be used to characterize this interaction.

Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: Prepare solutions of the target protein, E3 ligase, and PROTAC in the same buffer.

-

Binary Titrations:

-

Titrate the PROTAC into the E3 ligase solution to determine their binding affinity.

-

Titrate the PROTAC into the target protein solution to determine their binding affinity.

-

-

Ternary Titration: Titrate the PROTAC into a solution containing both the E3 ligase and the target protein to measure the formation of the ternary complex.

-

Data Analysis: Analyze the thermograms to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) for each interaction.

Surface Plasmon Resonance (SPR)

-

Immobilization: Immobilize the E3 ligase onto a sensor chip.

-

Binary Interaction Analysis: Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding kinetics (kon and koff) and affinity (Kd).

-

Ternary Complex Analysis: Prepare a constant concentration of the target protein in the running buffer. Co-inject a dilution series of the PROTAC with the target protein over the immobilized E3 ligase surface.

-

Data Analysis: Analyze the sensorgrams to determine the kinetics and affinity of ternary complex formation.

Visualizing PROTAC Mechanisms and Workflows

Signaling Pathway: PROTAC-Mediated Degradation of the Androgen Receptor

The androgen receptor (AR) is a key driver of prostate cancer. PROTACs that target AR for degradation have shown significant promise as a therapeutic strategy.

Caption: PROTAC-mediated degradation of the Androgen Receptor (AR).

Experimental Workflow: PROTAC Synthesis

This diagram illustrates a generalized workflow for the synthesis of a PROTAC using a bifunctional linker like this compound.

Caption: Generalized workflow for PROTAC synthesis.

Logical Relationship: PROTAC Mechanism of Action

This diagram outlines the key steps involved in PROTAC-mediated protein degradation.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

Basic principles of using Azido-PEG6-PFP ester for surface modification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of Azido-PEG6-PFP ester, a heterobifunctional crosslinker, for advanced surface modification. This reagent is instrumental in the fields of bioconjugation, drug delivery, and biomaterial development, enabling the precise immobilization of biomolecules and the creation of biocompatible interfaces.

Core Principles of this compound Chemistry

This compound is a versatile molecule composed of three key functional components: an azide group (N₃), a hexaethylene glycol (PEG6) spacer, and a pentafluorophenyl (PFP) ester. This unique structure allows for a two-step, orthogonal approach to surface functionalization.

-

PFP Ester Chemistry for Amine Coupling: The pentafluorophenyl ester is a highly reactive functional group that readily and specifically reacts with primary and secondary amines to form stable amide bonds.[1][2] A significant advantage of PFP esters over more common N-hydroxysuccinimide (NHS) esters is their increased resistance to hydrolysis in aqueous environments, leading to more efficient and reliable conjugation reactions.[1][3] This initial reaction is crucial for anchoring the PEG linker to a surface that has been pre-functionalized with amine groups.

-

PEG Spacer for Enhanced Biocompatibility: The polyethylene glycol (PEG) chain is a hydrophilic and biocompatible polymer. The incorporation of the PEG6 spacer in this linker serves several critical purposes in surface modification:

-

Reduces Non-Specific Protein Adsorption: The flexible, hydrophilic PEG chains create a hydrated layer on the surface that repels the non-specific binding of proteins and other biomolecules, a phenomenon often referred to as an "anti-fouling" effect.

-

Improves Solubility and Stability: For conjugated molecules, the PEG linker enhances water solubility and can protect against enzymatic degradation.

-

Provides a Flexible Spacer Arm: The PEG chain acts as a flexible spacer, extending the terminal azide group away from the surface. This minimizes steric hindrance and improves the accessibility of the azide for subsequent conjugation reactions.

-

-

Azide Group for "Click Chemistry": The terminal azide group is a key component for the second step of functionalization, enabling highly efficient and specific "click chemistry" reactions. This allows for the covalent attachment of a wide range of molecules that have been functionalized with a compatible reaction partner. The two primary forms of azide-alkyne cycloaddition are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to rapidly and efficiently form a stable triazole linkage between an azide and a terminal alkyne.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. SPAAC is particularly advantageous for biological applications where the potential cytotoxicity of copper is a concern.

-

Logical Workflow for Surface Modification

The following diagram illustrates the sequential logic of using this compound for surface modification.

References

Safety and handling of Azido-PEG6-PFP ester in the lab

An In-depth Technical Guide to the Safe Handling and Application of Azido-PEG6-PFP Ester in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and experimental guidelines for the effective use of this compound in a laboratory setting. The information is intended to support researchers in drug development, bioconjugation, and proteomics.

Chemical and Physical Properties

This compound is a bifunctional linker molecule widely utilized in bioconjugation and proteomics. It features a terminal azide group for "click chemistry" reactions and a pentafluorophenyl (PFP) ester for amine conjugation. The hexaethylene glycol (PEG6) spacer enhances solubility and reduces steric hindrance.

| Property | Value |

| Chemical Name | perfluorophenyl 1-azido-3,6,9,12,15,18-hexaoxahenicosan-21-oate |

| CAS Number | 1818294-47-1 |

| Molecular Formula | C₂₁H₂₈F₅N₃O₈ |

| Molecular Weight | 545.45 g/mol |

| Appearance | Colorless liquid |

| Purity | Typically ≥95% |

Safety and Hazard Information

It is imperative to handle this compound with care, adhering to standard laboratory safety practices. The following table summarizes the known hazard and precautionary statements.

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity (Oral) | H302: Harmful if swallowed[1] | P264, P270, P301+P312, P330, P501 |

| Skin Corrosion/Irritation | H315: Causes skin irritation[1] | P264, P280, P302+P352, P332+P313, P362 |

| Eye Damage/Irritation | H319: Causes serious eye irritation[1] | P264, P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and reactivity of this compound.

| Parameter | Recommendation |

| Storage Temperature | -20°C |

| Storage Conditions | Keep in a dark place under an inert atmosphere. The compound is moisture-sensitive. |

| Handling | Equilibrate the vial to room temperature before opening to prevent moisture condensation. Use in a well-ventilated area. |

| Solubility | Soluble in organic solvents such as dimethylsulfoxide (DMSO) and dimethylformamide (DMF). |

Experimental Protocols

The following is a general protocol for the conjugation of this compound to a protein. Optimization may be required for specific applications.

Materials:

-

This compound

-

Protein or other amine-containing biomolecule

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.

-

Prepare this compound Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a stock concentration of 10-100 mM. Do not prepare stock solutions for long-term storage as the PFP ester is susceptible to hydrolysis.

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. The optimal reaction time may vary depending on the protein and desired degree of labeling.

-

-

Quenching: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature to stop the reaction.

-

Purification: Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

-

Characterization: The resulting conjugate can be characterized by methods such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of labeling. The azide-functionalized protein is now ready for subsequent "click chemistry" reactions.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for Protein Conjugation

Caption: Workflow for protein conjugation with this compound.

Safety Handling Workflow

Caption: Recommended safety workflow for handling this compound.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Azido-PEG6-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with Azido-PEG6-PFP ester. This bifunctional linker enables the introduction of an azide group onto a protein via an amine-reactive pentafluorophenyl (PFP) ester, which can then be used for subsequent bioorthogonal conjugation reactions, such as "click chemistry."

Introduction

This compound is a valuable tool in bioconjugation, offering a two-step strategy for protein modification. The PFP ester reacts with primary and secondary amines, such as the ε-amino group of lysine residues on the protein surface, to form a stable amide bond.[1][2][3][4] The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate.[5] The terminal azide group serves as a bioorthogonal handle for the attachment of various molecules, including fluorophores, biotin, or drug payloads, through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide cycloaddition reactions. PFP esters are generally less susceptible to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reliable conjugation reactions.

Materials and Reagents

| Material/Reagent | Specifications |

| Target Protein | ≥1 mg/mL in amine-free buffer |

| This compound | High purity (e.g., >95%) |

| Reaction Buffer | 50-100 mM PBS, borate, or carbonate/bicarbonate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine. |

| Organic Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) |

| Quenching Reagent (Optional) | Tris-buffered saline (TBS; 25mM Tris, 0.15M NaCl; pH 7.2) |

| Purification System | Desalting columns (e.g., Zeba™ spin desalting columns) or dialysis cassettes (e.g., Slide-A-Lyzer™) with an appropriate molecular weight cutoff (MWCO). |

Experimental Protocol

This protocol outlines the general procedure for labeling a protein with this compound. Optimization of reaction conditions, such as the molar ratio of the linker to the protein, may be required for specific applications.

Preparation of Protein and Reagents

-

Protein Preparation : Ensure the protein of interest is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. If the buffer contains primary amines, perform a buffer exchange using a desalting column or dialysis.

-

This compound Solution : This reagent is moisture-sensitive and should be stored at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-100 mM). Do not prepare stock solutions for long-term storage as the PFP ester can hydrolyze.

Protein Labeling Reaction

-

Reaction Setup : Add the calculated amount of the this compound stock solution to the protein solution. The molar ratio of the ester to the protein can be varied to control the degree of labeling, with typical molar excesses ranging from 5 to 20-fold.

-

Incubation : Incubate the reaction mixture under one of the following conditions:

-

30-60 minutes at room temperature (20-25°C).

-

2 hours on ice.

-

30 minutes at 37°C.

-

For sensitive biomolecules, the reaction can be performed overnight at 4°C.

-

-

Quenching (Optional) : If necessary, the reaction can be quenched by adding a quenching buffer containing primary amines, such as Tris, to consume any unreacted PFP ester.

Purification of the Labeled Protein

-

Remove unreacted this compound and byproducts using a desalting column or dialysis. This step is crucial for subsequent downstream applications.

Characterization and Storage

-

Degree of Labeling (DoL) : The DoL can be determined using techniques such as mass spectrometry to measure the mass shift of the labeled protein.

-

Storage : Store the azide-labeled protein under the same conditions that are optimal for the unlabeled protein.

Typical Reaction Parameters

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Reaction Buffer pH | 7.2 - 8.5 | A slightly basic pH is optimal for the reaction with primary amines. |

| Molar Ratio (Ester:Protein) | 5:1 to 20:1 | This should be optimized for the specific protein and desired degree of labeling. |

| Incubation Time | 30 min - 4 hours | Dependent on temperature and protein reactivity. |

| Incubation Temperature | 4°C, Room Temperature, or 37°C | Lower temperatures can be used for sensitive proteins. |

Experimental Workflow and Reaction Mechanism

Caption: Experimental workflow for protein labeling.

References

Step-by-Step Guide to Azido-PEG6-PFP Ester Click Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to utilizing Azido-PEG6-Pentafluorophenyl (PFP) ester in click chemistry applications. The protocols outlined herein are intended for researchers in bioconjugation, drug development, and related fields, offering a step-by-step approach to labeling and conjugation reactions.

Introduction

Azido-PEG6-PFP ester is a heterobifunctional linker that serves as a versatile tool in bioconjugation and drug delivery.[1][2] It features two key functional groups: an azide group for participation in click chemistry reactions and a pentafluorophenyl (PFP) ester for covalent modification of primary and secondary amines.[3] The polyethylene glycol (PEG) spacer, with six ethylene glycol units, enhances the solubility and biocompatibility of the resulting conjugates.[2]

The PFP ester offers a distinct advantage over the more common N-hydroxysuccinimide (NHS) esters due to its increased resistance to hydrolysis in aqueous media, which often leads to more efficient and reproducible conjugation reactions. The azide moiety allows for highly specific and efficient ligation to alkyne-containing molecules through either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This dual functionality makes this compound an ideal reagent for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Data Presentation

The efficiency of bioconjugation reactions involving this compound is influenced by several factors, including pH, temperature, and the choice of click chemistry reaction. The following table summarizes key quantitative data gathered from various studies to provide a baseline for experimental design.

| Parameter | Value | Reaction Conditions | Source(s) |

| PFP Ester Labeling | |||

| Degree of Labeling (IgG) | 2–5 PEG molecules per antibody | PBS buffer (pH 7.2), 30 min at 37°C or 2 hours at room temperature. | |

| Optimal pH for Amine Reaction | 7.2–8.5 | Amine-free buffers such as PBS, borate, or carbonate. | |